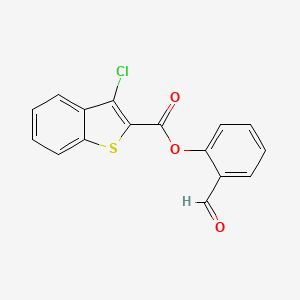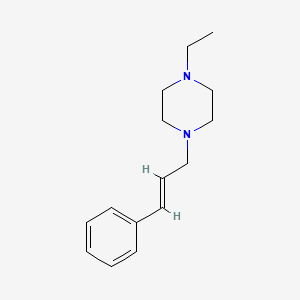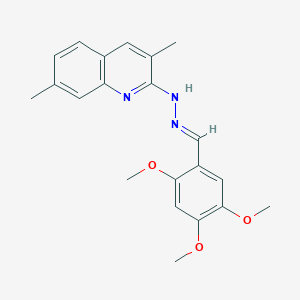
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide, also known as BNC375, is a small molecule drug that has been developed for the treatment of cognitive impairment associated with Alzheimer's disease. The drug acts as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is involved in learning and memory processes in the brain.
Mechanism of Action
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide acts as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is involved in learning and memory processes in the brain. The drug enhances the activity of the receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in increased release of neurotransmitters such as dopamine and glutamate, which are important for cognitive function.
Biochemical and physiological effects:
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide has been shown to improve cognitive function in preclinical models of Alzheimer's disease. The drug enhances learning and memory processes and has been shown to increase the release of neurotransmitters such as dopamine and glutamate. 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide has also been found to have a neuroprotective effect, reducing the damage caused by beta-amyloid plaques in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide is that it has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results. However, one limitation is that the mechanism of action of the drug is not fully understood, and further research is needed to elucidate its effects on the brain.
Future Directions
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide. One direction is to further investigate the mechanism of action of the drug and its effects on the brain. Another direction is to study the long-term effects of the drug in clinical trials and its potential as a disease-modifying treatment for Alzheimer's disease. Additionally, 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide could be tested in other neurological disorders such as Parkinson's disease and schizophrenia. Finally, the synthesis of 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide could be optimized to improve the yield and purity of the final product.
Synthesis Methods
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide can be synthesized using a multistep process starting from commercially available materials. The synthesis involves the formation of a key intermediate, followed by a coupling reaction and a final deprotection step. The overall yield of the synthesis is around 15%, and the purity of the final product is greater than 99%.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results in improving cognitive function. The drug has also been tested in healthy human volunteers in phase 1 clinical trials and has been found to be safe and well-tolerated. Currently, 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide is in phase 2 clinical trials for the treatment of Alzheimer's disease.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-cyclooctylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-18(19-15-6-4-2-1-3-5-7-15)11-9-14-8-10-16-17(12-14)22-13-21-16/h8-12,15H,1-7,13H2,(H,19,20)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLZFCOVNATXDY-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CCC1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5868195.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5868198.png)



![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)

![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)

![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)

![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)